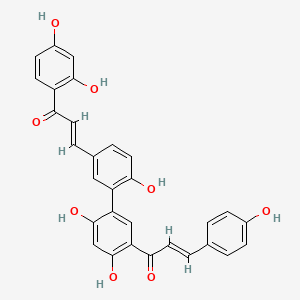
rhuschalcone VI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rhuschalcone VI is a natural product found in Searsia laevigata with data available.
Wissenschaftliche Forschungsanwendungen
1. Antiprotozoal and Cytotoxicity Activities
Rhuschalcone VI has been synthesized and tested for its antiprotozoal activities. It showed moderate antiprotozoal activities against Bodo caudatus, a preliminary screening system for antitrypanosomal activities, with little or no cytotoxicity. This finding indicates potential applications in developing treatments for protozoal infections (Mihigo et al., 2010).
2. Cytotoxic Activity Against Colon Tumor Cell Lines
A study found that this compound and other bichalcones exhibited selective cytotoxic activity against colon tumor cell lines HT29 and HCT-116. This suggests its potential use in cancer research, particularly in the development of treatments for colon cancer (Mdee et al., 2003).
3. Inhibition of Sirtuins
Research identified this compound as an inhibitor of sirtuins, enzymes involved in the pathogenesis of diseases like HIV, metabolic disorders, neurodegeneration, and cancer. This discovery opens avenues for developing therapies for these conditions (Karaman et al., 2018).
4. Antibacterial and Antimalarial Properties
This compound showed good activity in antibacterial and antimalarial tests, indicating its potential in developing treatments for bacterial infections and malaria (Flores et al., 2006).
5. Anti-Inflammatory Properties
Extracts containing this compound demonstrated significant anti-inflammatory potential in vivo. This suggests its potential application in developing treatments for inflammatory diseases (Domingos et al., 2019).
Eigenschaften
Molekularformel |
C30H22O8 |
|---|---|
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
(E)-1-[5-[5-[(E)-3-(2,4-dihydroxyphenyl)-3-oxoprop-1-enyl]-2-hydroxyphenyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C30H22O8/c31-19-6-1-17(2-7-19)3-10-27(35)24-15-23(29(37)16-30(24)38)22-13-18(5-12-26(22)34)4-11-25(33)21-9-8-20(32)14-28(21)36/h1-16,31-32,34,36-38H/b10-3+,11-4+ |
InChI-Schlüssel |
GKIHPJBWPIVSEV-HULALXFYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C(=C2)C3=C(C=CC(=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C(=C2)C3=C(C=CC(=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C(=C2)C3=C(C=CC(=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)O)O)O)O |
Synonyme |
rhuschalcone VI |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


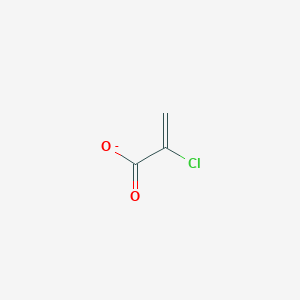
![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester](/img/structure/B1238318.png)
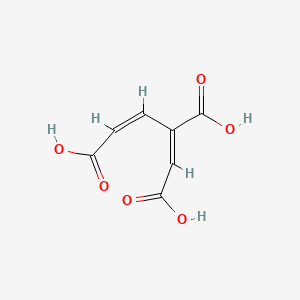
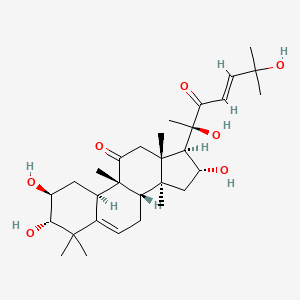
![methyl (1R,14R,15E)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1238321.png)
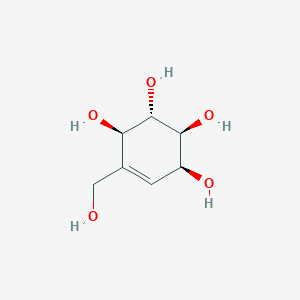
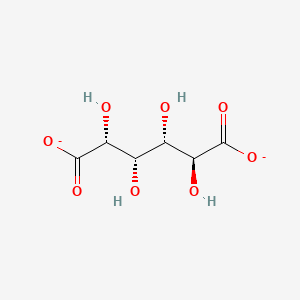
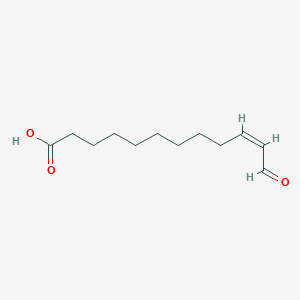
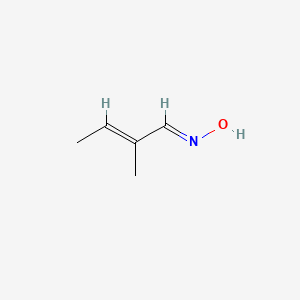
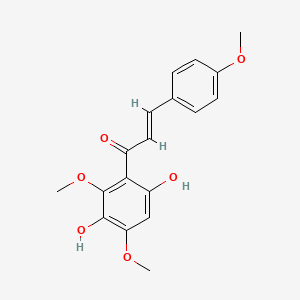
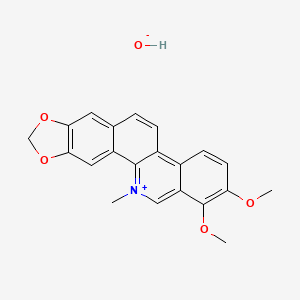
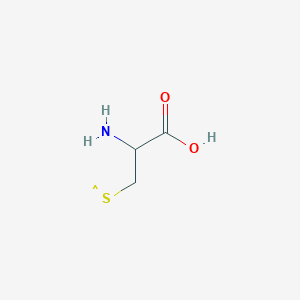
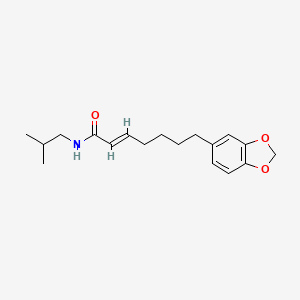
![3,7a-Diazacyclohepta[jk]fluorene-5-acetaldehyde, alpha-ethylidene-1,2,3,3a,4,5,6,7-octahydro-7-hydroxy-3-methyl-, [3aS-[3aalpha,5beta(E),7alpha]]-](/img/structure/B1238340.png)
